molecular formula C4H5FO5 B2391239 2-Fluoro-3-hydroxybutanedioic acid CAS No. 685-65-4

2-Fluoro-3-hydroxybutanedioic acid

Cat. No.: B2391239
CAS No.: 685-65-4
M. Wt: 152.077
InChI Key: FJOQIMHGSNFURE-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybutanedioic acid, also known as 2-fluoro-3-hydroxysuccinic acid, is a fluorinated organic compound with the molecular formula C4H5FO5 and a molecular weight of 152.08 g/mol . This compound is characterized by the presence of both a fluorine atom and a hydroxyl group attached to a butanedioic acid backbone.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-3-hydroxybutanedioic acid (FHBA) is bacterial fumarate transport and succinate dehydrogenase . These targets play a crucial role in the citric acid cycle, a key metabolic pathway in cells.

Mode of Action

FHBA acts as a potent inhibitor of its targets. It is an analogue of malate, a compound that is naturally transported into cells. FHBA competes with malate for the uptake system, preventing malate’s transport into the cell . This interaction with its targets leads to changes in the normal functioning of the cell.

Action Environment

The action, efficacy, and stability of FHBA can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, FHBA is typically stored at room temperature , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-hydroxybutanedioic acid can be achieved through several methods. One common approach involves the fluorination of 3-hydroxybutanedioic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymatic methods offer the advantage of selectivity and mild reaction conditions. For instance, fluorinase enzymes can be employed to introduce the fluorine atom into the desired position on the butanedioic acid backbone . This method is not only environmentally friendly but also efficient in producing high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxybutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-3-hydroxybutanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-hydroxybutanedioic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the butanedioic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2-fluoro-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOQIMHGSNFURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685-65-4
Record name 2-fluoro-3-hydroxybutanedioic acid
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